molecular formula C19H13ClN2OS2 B5759926 N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B5759926
M. Wt: 384.9 g/mol
InChI Key: MFQRRUXFDGDWBE-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Biochemical Analysis

Biochemical Properties

Initial studies suggest that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical reactions .

Cellular Effects

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often involve the use of chloroacetyl chloride and triethylamine in a solvent such as dry 1,4-dioxane . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS2/c20-16-14-8-4-5-9-15(14)25-17(16)18(23)22-19-21-11-13(24-19)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQRRUXFDGDWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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